2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol
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Overview
Description
2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring system with two nitrogen atoms, which is known for its wide range of biological and chemical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the condensation of an aromatic aldehyde with benzil and ammonium acetate in the presence of a catalyst. One efficient method uses lactic acid as a promoter at 160°C, which is environmentally benign and works well with both electron-donating and electron-withdrawing groups on the aromatic aldehyde . Another method involves the use of copper (II) catalysts in a multicomponent reaction, which provides high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds with diverse functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of imidazole derivatives with different functional groups.
Scientific Research Applications
2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological processes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol
- 1,4,5-triphenyl-2-(4-methoxyphenyl)-1H-imidazole
- 3-methoxy-4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol
Uniqueness
What sets 2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol apart from these similar compounds is its specific substitution pattern and the presence of the ethanol group. This unique structure can lead to different biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14(2)16-9-7-15(8-10-16)13-21-18-6-4-3-5-17(18)20-19(21)11-12-22/h3-10,14,22H,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEUDTKSMREIQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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